Cas no 1536249-89-4 (1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine)

1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine
- EN300-1844525
- 1536249-89-4
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- インチ: 1S/C9H15N3O/c1-12-6-8(10)9(11-12)7-2-4-13-5-3-7/h6-7H,2-5,10H2,1H3
- InChIKey: STTMQPGNDWEUEZ-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2C(=CN(C)N=2)N)CC1
計算された属性
- せいみつぶんしりょう: 181.121512110g/mol
- どういたいしつりょう: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844525-5.0g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 5g |
$4143.0 | 2023-06-04 | ||
Enamine | EN300-1844525-10.0g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 10g |
$6144.0 | 2023-06-04 | ||
Enamine | EN300-1844525-5g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1844525-10g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1844525-0.05g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1844525-0.1g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1844525-0.5g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1844525-1.0g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 1g |
$1429.0 | 2023-06-04 | ||
Enamine | EN300-1844525-2.5g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1844525-1g |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine |
1536249-89-4 | 1g |
$914.0 | 2023-09-19 |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amineに関する追加情報
Research Brief on 1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1536249-89-4): Recent Advances and Applications
1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1536249-89-4) is a pyrazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
The synthesis of 1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine has been optimized to achieve high yields and purity, as reported in recent literature. Researchers have employed novel catalytic methods and green chemistry principles to streamline its production. The compound's stability and solubility profiles have also been investigated, providing valuable insights for formulation development. These advancements are critical for scaling up production and ensuring reproducibility in preclinical and clinical studies.
Pharmacological evaluations of 1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine have revealed its potential as a modulator of key biological pathways. In vitro studies demonstrate its affinity for specific protein targets, including kinases and G-protein-coupled receptors (GPCRs), which are implicated in various diseases. Notably, the compound has shown inhibitory effects on inflammatory mediators, suggesting its utility in treating chronic inflammatory conditions. These findings are supported by robust biochemical assays and molecular docking studies, which highlight its binding interactions and selectivity.
In vivo studies have further elucidated the therapeutic potential of 1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine. Animal models of disease, such as rheumatoid arthritis and neurodegenerative disorders, have shown positive responses to treatment with this compound. Researchers attribute these effects to its ability to modulate immune responses and reduce oxidative stress. The compound's pharmacokinetic properties, including bioavailability and half-life, have also been characterized, providing a foundation for future clinical trials.
Despite these promising results, challenges remain in the development of 1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine as a therapeutic agent. Issues such as off-target effects and metabolic stability need to be addressed through structural optimization and formulation strategies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical applications. Ongoing research aims to explore its potential in combination therapies and personalized medicine approaches.
In conclusion, 1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1536249-89-4) represents a promising candidate in the field of medicinal chemistry. Its unique pharmacological profile and recent advancements in synthesis and characterization underscore its potential for addressing unmet medical needs. Future research should focus on translational studies to bridge the gap between preclinical findings and clinical utility, ensuring its safe and effective use in patients.
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